- Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases, World Intellectual Property Organization, , ,

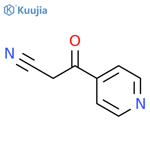

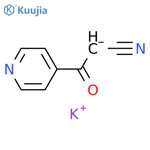

Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)

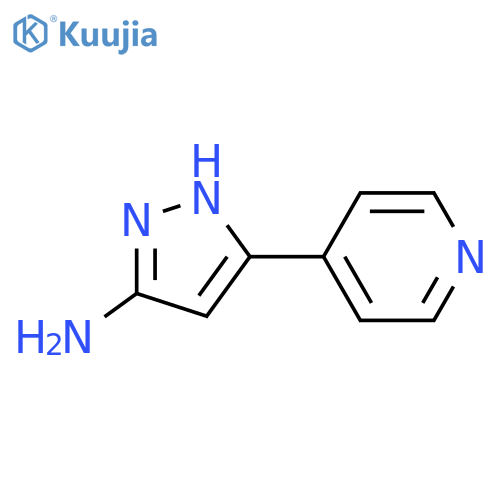

91912-53-7 structure

Nome do Produto:5-(4-pyridyl)-1H-pyrazol-3-amine

5-(4-pyridyl)-1H-pyrazol-3-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine

- 1H-Pyrazol-3-amine,5-(4-pyridinyl)-

- 3-(Pyridin-4-yl)-1H-pyrazol-5-amine

- 5-(4-pyridinyl)-1H-Pyrazol-3-amine

- 5-pyridin-4-yl-1H-pyrazol-3-amine

- 3-amino-5-(4-pyridyl)-2H-pyrazole

- 3-amino-5-(pyridin-4-yl)-2H-pyrazole

- 5-(4-pyridinyl)-1H-pyrazole-3-amine

- 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine

- 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)

- Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)

- 3-Amino-5-(4-pyridinyl)-1H-pyrazole

- 3-Pyridin-4-yl-1H-pyrazol-5-amine

- 5-(Pyridin-4-yl)-1H-pyrazol-3-amine

- 5-Amino-3-(pyridin-4-yl)-1H-pyrazole

- [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine

- 5-(4-pyridyl)-1H-pyrazol-3-amine

- AKOS005186875

- SCHEMBL238785

- CS-0208112

- 5-(4-pyridinyl)- 1H-Pyrazol-3-amine

- DB-000876

- EN300-55831

- BS-13663

- MFCD06738752

- 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-

- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR

- F31171

- AB27814

- 5-Pyridin-4-yl-1H-pyrazol-3-ylamine

- Z381217184

- SY184826

- 91912-53-7

- BCP26703

- DTXSID30596128

- 3-Amino-5-(4-pyridyl)-1H-pyrazole

- AKOS022358157

- MDRGSALNBWSYJX-UHFFFAOYSA-N

- 5-(pyridin-4-yl)-1-H-pyrazol-3-amine

-

- MDL: MFCD06738752

- Inchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)

- Chave InChI: MDRGSALNBWSYJX-UHFFFAOYSA-N

- SMILES: N1C=CC(C2NN=C(N)C=2)=CC=1

Propriedades Computadas

- Massa Exacta: 160.074896g/mol

- Carga de Superfície: 0

- XLogP3: 0.5

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Ligações Rotativas: 1

- Massa monoisotópica: 160.074896g/mol

- Massa monoisotópica: 160.074896g/mol

- Superfície polar topológica: 67.6Ų

- Contagem de Átomos Pesados: 12

- Complexidade: 144

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Densidade: 1.3±0.1 g/cm3

- Ponto de Fusão: 194-196 °C

- Ponto de ebulição: 465.369 ℃ at 760 mmHg

- Ponto de Flash: 266.3±13.1 °C

- PSA: 67.59000

- LogP: 1.63510

- Pressão de vapor: 0.0±1.1 mmHg at 25°C

5-(4-pyridyl)-1H-pyrazol-3-amine Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Código da categoria de perigo: 22

- Instrução de Segurança: H303+H313+H333

-

Identificação dos materiais perigosos:

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(4-pyridyl)-1H-pyrazol-3-amine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-pyridyl)-1H-pyrazol-3-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM129984-5g |

5-(pyridin-4-yl)-1H-pyrazol-3-amine |

91912-53-7 | 95%+ | 5g |

$342 | 2024-07-20 | |

| TRC | P995173-1g |

5-\u200bPyridin-\u200b4-\u200byl-\u200b2H-\u200bpyrazol-\u200b3-\u200bylamine |

91912-53-7 | 1g |

$ 375.00 | 2022-06-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-5g |

5-Pyridin-4-yl-2H-pyrazol-3-ylamine |

91912-53-7 | 97% | 5g |

¥3147.82 | 2025-01-22 | |

| Enamine | EN300-55831-0.25g |

3-(pyridin-4-yl)-1H-pyrazol-5-amine |

91912-53-7 | 95.0% | 0.25g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-55831-5.0g |

3-(pyridin-4-yl)-1H-pyrazol-5-amine |

91912-53-7 | 95.0% | 5.0g |

$166.0 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0118-25g |

5-Pyridin-4-yl-2H-pyrazol-3-ylamine |

91912-53-7 | 97% | 25g |

10176.51CNY | 2021-05-08 | |

| Chemenu | CM129984-1g |

5-(pyridin-4-yl)-1H-pyrazol-3-amine |

91912-53-7 | 95%+ | 1g |

$71 | 2024-07-20 | |

| TRC | P995173-50mg |

5-Pyridin-4-yl-2H-pyrazol-3-ylamine |

91912-53-7 | 50mg |

$81.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1193666-5g |

3-Amino-5-(4-pyridyl)-1H-pyrazole |

91912-53-7 | 95% | 5g |

$515 | 2023-09-01 | |

| eNovation Chemicals LLC | D969942-5g |

5-Pyridin-4-yl-2H-pyrazol-3-ylamine |

91912-53-7 | 95% | 5g |

$410 | 2024-07-28 |

5-(4-pyridyl)-1H-pyrazol-3-amine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 2 h, 100 °C

Referência

- Preparation of substituted pyridine derivatives as SARM1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile , Tetrahydrofuran ; 5 min, 60 °C

1.2 30 min, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

1.2 30 min, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

Referência

- Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt

Referência

- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrazine Solvents: Ethanol , Tetrahydrofuran ; 18 h, reflux

Referência

- Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Hydrazine Solvents: Ethanol ; 18 h, reflux

Referência

- Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; -78 °C; 20 min, -78 °C

1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux

1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C

1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux

Referência

- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789), Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C

Referência

- Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Hydrochloric acid , Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 8 h, reflux; overnight, reflux

Referência

- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

Referência

- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux

Referência

- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, heated

Referência

- Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 18 h, rt

1.2 Reagents: Potassium carbonate ; 1 h, 90 °C

1.2 Reagents: Potassium carbonate ; 1 h, 90 °C

Referência

- Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referência

- Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C

1.2 30 min, 60 °C

1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

1.2 30 min, 60 °C

1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

Referência

- Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C

1.2 30 min, 60 °C

1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

1.2 30 min, 60 °C

1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt

1.4 Reagents: Potassium carbonate ; 1 h, 90 °C

Referência

- Inflammatory-disease therapeutic or preventive agent-screening method, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Hydrazine Solvents: Ethanol ; 3 h, reflux

Referência

- Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 3 h, 90 °C

Referência

- Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 - 8 h, 80 °C

Referência

- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Referência

- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,

5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials

- N-(5-pyridin-4-yl-1H-pyrazol-3-yl)-acetamide

- 3-oxo-3-(4-pyridyl)propanenitrile

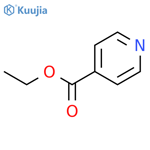

- ethyl pyridine-4-carboxylate

- 4-Pyridinepropanenitrile, β-oxo-, ion(1-), potassium

- 3-Hydroxy-3-(4-pyridinyl)-2-propenenitrile

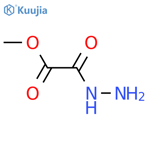

- methyl hydrazino(oxo)acetate

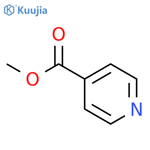

- Methyl isonicotinate

- Ethyl carbazate

5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products

5-(4-pyridyl)-1H-pyrazol-3-amine Literatura Relacionada

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine) Produtos relacionados

- 149246-87-7(3-(pyridin-3-yl)-1H-pyrazol-5-amine)

- 2458-26-6(5-phenyl-1H-pyrazole)

- 802919-05-7(4,5-Bis(4-methoxyphenyl)-1H-pyrazol-3-amine)

- 1145-01-3(3,5-Diphenylpyrazole)

- 154258-82-9(5-(4-Fluorophenyl)-1H-pyrazole)

- 45887-08-9(3-(1H-Pyrazol-3-yl)pyridine)

- 31230-17-8(3-Amino-5-methylpyrazole)

- 1572-10-7(5-phenyl-1H-pyrazol-3-amine)

- 78583-83-2(5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine)

- 92469-35-7(3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):225.0/814.0